![molecular formula C8H6N2O2 B1670375 2,3-Dihydroxyquinoxaline CAS No. 15804-19-0](/img/structure/B1670375.png)
2,3-Dihydroxyquinoxaline
Overview
Description
2,3-Dihydroxyquinoxaline (dhq) is a compound that undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex .
Synthesis Analysis
The synthesis of this compound carboxamide (VI) was accomplished in five steps from commercially available methyl-2,3-diamino benzoate (I) as depicted in Scheme 1 . The general procedure involves the mixture of quinoxalin-2 (1H)-ones 1-5 (0.2 mmol, 1.0 equiv.), (NH 4) 2 S 2 O 8 (0.6 mmol, 3.0 equiv.) stirred in CH 3 CN/H 2 O (4: 1) (2.0 mL/mmol) in an oil bath at 60 o C, in a 20 mL tube under air .Molecular Structure Analysis
The molecular formula of this compound is C8H6N2O2 . The low-temperature x-ray molecular structure, reciprocal isomerism and spectroscopic properties of this compound have been determined .Chemical Reactions Analysis
This compound (dhq) undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 162.15 . The melting point is greater than 300 °C .Scientific Research Applications
Synthesis and Derivative Formation
2,3-Dihydroxyquinoxaline serves as a precursor in the synthesis of various chemical compounds. A notable example is its conversion into 2,3-dichloroquinoxalines through a process involving N,N-dimethylformamide and thionylchloride, which results in high-yielding formation of derivatives (Romer, 2009). Additionally, it is used in creating fused quinoxaline ring systems, such as triazoloquinoxaline and imidazoquinoxaline, showcasing its versatility in organic synthesis (Waly, El-Gogary, & El-Sepelgy, 2009).
Thermochemical Studies
This compound has been the subject of thermochemical studies. Research has been conducted to determine its molar enthalpies of formation and sublimation, contributing to a better understanding of the energetics of nitrogen heterocycles. These studies are important for the application of such compounds in various scientific fields (Silva, Matos, Rio, Miranda, & Morais, 2000).
Solubility and Ionization Studies
The solubility and ionization characteristics of dihydroxyquinoxaline, mainly focusing on derivatives like 5,8-dihydroxyquinoxaline, have been thoroughly studied. These studies have explored how different substituents affect the solubility and ionization constants of these compounds, which is crucial for their application in chemical and pharmaceutical industries (Oguchi, 1968).
Magnetic Properties
Research on this compound includes exploring its role in the formation of magnetic compounds. For instance, a study demonstrated the formation of a two-dimensional Co4 cluster-based compound using this compound as a linker, which exhibited spin-canted magnetization and magnetic hysteresis loop (Yang, Chuang, Lee, Peng, & Lu, 2012).
Chemiluminescence and Fluorescence
Some compounds derived from this compound, like 5,8-diaryl-2,3-dipyrrolylquinoxalines, exhibit changes in color and fluorescence quenching when they interact with anions. This property makes them potential candidates for developing sensors for inorganic anions (Aldakov, Palacios, & Anzenbacher, 2005).
Electroluminescent Device Application
There has been research into the use of this compound derivatives in organic electroluminescent devices. Boron complexes coordinated with this compound have been synthesized and applied in these devices, demonstrating their potential in the field of optoelectronics (Lim, Kim, Lee, Jung, Kim, & Ha, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJFBJGGLJVMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065946 | |
Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
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Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown powder; [Alfa Aesar MSDS] | |
Record name | 2,3-Dihydroxyquinoxaline | |
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Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823587 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000005 [mmHg] | |
Record name | 2,3-Dihydroxyquinoxaline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS RN |
15804-19-0 | |
Record name | 2,3-Dihydroxyquinoxaline | |
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Record name | 2,3-Dihydroxyquinoxaline | |
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Record name | 2,3-Dihydroxyquinoxaline | |
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Record name | 2,3-Dihydroxyquinoxaline | |
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Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
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Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
Source | EPA DSSTox | |
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Record name | Quinoxaline-2,3-diol | |
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Record name | 2,3-QUINOXALINEDIONE, 1,4-DIHYDRO- | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,3-Dihydroxyquinoxaline and its derivatives are known to act as antagonists for glutamate receptors, specifically GluR4. [, ] This interaction occurs through binding to the ligand-binding domain of GluR4, competing with the natural agonist glutamate. [, ] While the exact downstream effects depend on the specific receptor subtype and cellular context, antagonist binding to glutamate receptors typically inhibits their activity, reducing neuronal excitability.
A:
- Spectroscopic Data:
ANone: The provided research does not focus on the catalytic properties of this compound.
A: Yes, Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional have been performed to determine the most stable geometries and relative stability of this compound and its derivatives. [] These calculations help understand the compound's energetics and provide insights into its structure-activity relationships.
A: Research suggests that modifications to the this compound structure, such as the addition of chlorine or cyano groups, can significantly impact its binding affinity to glutamate receptors. [, ] For example, 6-cyano-7-nitro-2,3-dihydroxyquinoxaline exhibits high affinity for the glutamate receptor binding site. [] Further investigations into different substituents and their positions on the quinoxaline ring system are necessary to establish a comprehensive SAR profile.
ANone: The provided research primarily focuses on the synthesis, structural characterization, and some aspects of the biological activity of this compound and its derivatives. Information regarding SHE regulations, detailed pharmacological profiles, toxicity, environmental impact, and other related aspects is not extensively covered in these studies.
A: Research on this compound and its derivatives has evolved from focusing on its synthesis and chemical properties [, , , , , , , ] to exploring its potential biological applications. The discovery of its antagonist activity against glutamate receptors marked a significant milestone, prompting further investigations into its structure-activity relationships and potential therapeutic uses. [, ]
A: The study of this compound showcases cross-disciplinary applications in synthetic organic chemistry, analytical chemistry, and medicinal chemistry. [, , , , , , , , , ] Further research may reveal synergistic applications in material science and other fields.
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